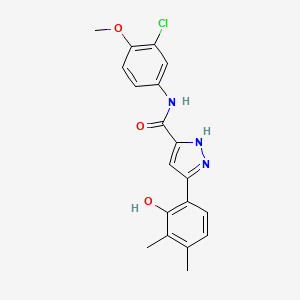

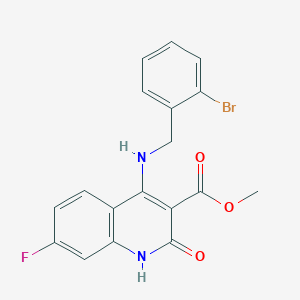

N-(N(sup 2)-((6,7-Dimethoxy-2-naphthalenyl)sulfonyl)-L-arginyl)-N-(2-methoxyethyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a triblock copolymer consisting of a central hydrophobic block of polypropylene glycol flanked by two hydrophilic blocks of polyethylene glycol . This compound is widely used in various industries due to its unique properties, including its ability to form gels at body temperature and its excellent solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Poloxamer 407 is synthesized through the polymerization of ethylene oxide and propylene oxide . The process involves the sequential addition of these monomers to form the triblock structure. The reaction conditions typically include the use of a catalyst, such as potassium hydroxide, and controlled temperature and pressure to ensure the desired molecular weight and block lengths are achieved .

Industrial Production Methods

In industrial settings, the production of Poloxamer 407 involves large-scale polymerization reactors where the monomers are added in a controlled manner. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is typically obtained as a white powder, which is then subjected to quality control tests to ensure it meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

Poloxamer 407 primarily undergoes physical interactions rather than chemical reactions due to its stable polymeric structure. it can participate in various processes such as emulsification, solubilization, and gel formation .

Common Reagents and Conditions

The common reagents used with Poloxamer 407 include water, organic solvents, and other surfactants. The conditions for these processes are typically mild, involving room temperature and atmospheric pressure .

Major Products Formed

The major products formed from the use of Poloxamer 407 are emulsions, gels, and micelles. These products are utilized in various applications, including drug delivery systems, cosmetics, and personal care products .

Applications De Recherche Scientifique

Poloxamer 407 has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

Mécanisme D'action

Poloxamer 407 exerts its effects through its unique amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic substances . At low temperatures, Poloxamer 407 molecules exist as individual unimers surrounded by a hydration layer. As the temperature increases, the hydrophobic interactions among the polypropylene glycol blocks lead to the formation of micelles . This micellization process is responsible for its surfactant properties and its ability to form gels at body temperature .

Comparaison Avec Des Composés Similaires

Poloxamer 407 is compared with other poloxamers such as Poloxamer 188, Poloxamer 105, and Poloxamer 108 . While all these compounds share a similar triblock copolymer structure, Poloxamer 407 is unique due to its specific block lengths and molecular weight, which confer its distinctive thermogelling properties . This makes it particularly suitable for applications requiring temperature-sensitive gel formation, such as drug delivery and bioprinting .

Propriétés

Numéro CAS |

66935-36-2 |

|---|---|

Formule moléculaire |

C23H33N5O8S |

Poids moléculaire |

539.6 g/mol |

Nom IUPAC |

2-[[(2S)-5-(diaminomethylideneamino)-2-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]pentanoyl]-(2-methoxyethyl)amino]acetic acid |

InChI |

InChI=1S/C23H33N5O8S/c1-34-10-9-28(14-21(29)30)22(31)18(5-4-8-26-23(24)25)27-37(32,33)17-7-6-15-12-19(35-2)20(36-3)13-16(15)11-17/h6-7,11-13,18,27H,4-5,8-10,14H2,1-3H3,(H,29,30)(H4,24,25,26)/t18-/m0/s1 |

Clé InChI |

NWPBDBZSRAXKBY-SFHVURJKSA-N |

SMILES isomérique |

COCCN(CC(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC |

SMILES canonique |

COCCN(CC(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098751.png)

![8-Benzyloxy-6-methoxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B14098752.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B14098757.png)

![1-(4-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098784.png)

![1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]-](/img/structure/B14098805.png)

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14098839.png)

![2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098841.png)

![7-Chloro-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098842.png)